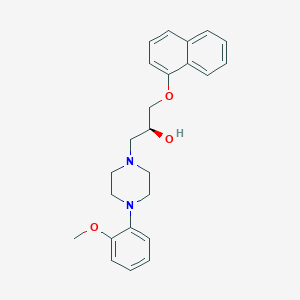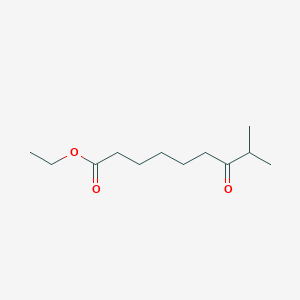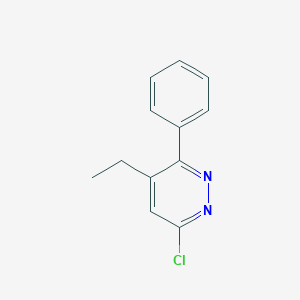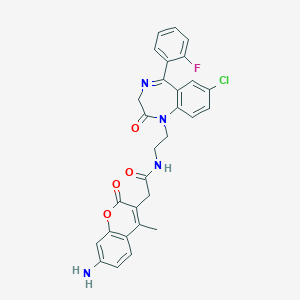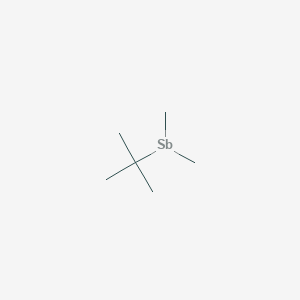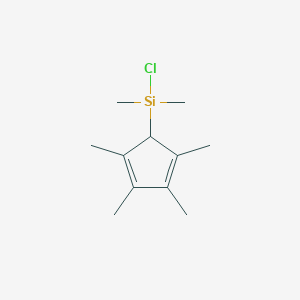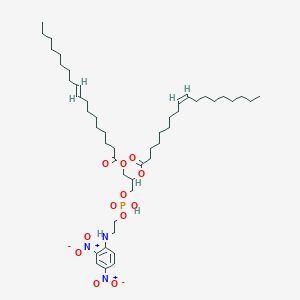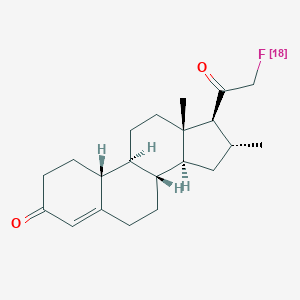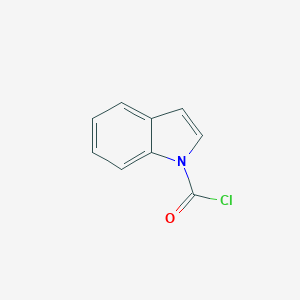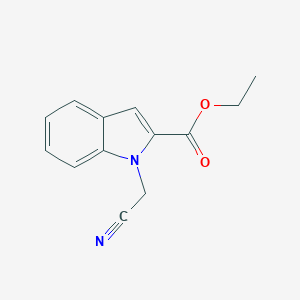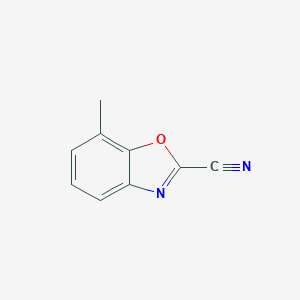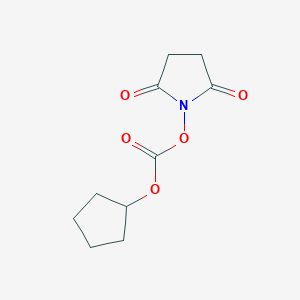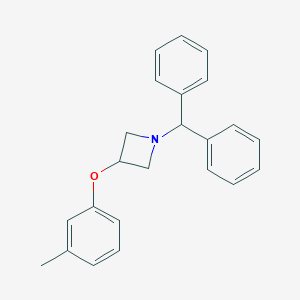
1-(Diphenylmethyl)-3-(3-methylphenoxy)azetidine
描述
1-(Diphenylmethyl)-3-(3-methylphenoxy)azetidine, also known as DPA, is a synthetic compound that belongs to the family of azetidines. This compound has gained significant attention in the scientific community due to its potential application in various fields, including medicinal chemistry, organic synthesis, and material science.
作用机制
The mechanism of action of 1-(Diphenylmethyl)-3-(3-methylphenoxy)azetidine is not fully understood. However, it is believed to exert its anticancer activity through the induction of apoptosis, which is a programmed cell death mechanism. 1-(Diphenylmethyl)-3-(3-methylphenoxy)azetidine has been shown to activate the caspase pathway, which leads to the cleavage of various cellular proteins and ultimately results in cell death. In the case of Alzheimer's disease, 1-(Diphenylmethyl)-3-(3-methylphenoxy)azetidine inhibits the aggregation of amyloid-beta peptides by binding to them and preventing their aggregation.
生化和生理效应
1-(Diphenylmethyl)-3-(3-methylphenoxy)azetidine has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that 1-(Diphenylmethyl)-3-(3-methylphenoxy)azetidine exhibits potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. 1-(Diphenylmethyl)-3-(3-methylphenoxy)azetidine has also been shown to inhibit the aggregation of amyloid-beta peptides, which is a hallmark of Alzheimer's disease. In addition, 1-(Diphenylmethyl)-3-(3-methylphenoxy)azetidine has been shown to exhibit antibacterial and antifungal activity.
实验室实验的优点和局限性
The advantages of using 1-(Diphenylmethyl)-3-(3-methylphenoxy)azetidine in lab experiments include its potent anticancer activity, its ability to inhibit the aggregation of amyloid-beta peptides, and its antibacterial and antifungal activity. However, the limitations of using 1-(Diphenylmethyl)-3-(3-methylphenoxy)azetidine in lab experiments include its moderate yield and the need for recrystallization to improve its purity.
未来方向
There are several future directions for the research on 1-(Diphenylmethyl)-3-(3-methylphenoxy)azetidine. One potential direction is to investigate its potential application in the treatment of other diseases, such as Parkinson's disease, Huntington's disease, and prion diseases. Another direction is to optimize the synthesis method to improve the yield and purity of the product. Finally, further studies are needed to elucidate the mechanism of action of 1-(Diphenylmethyl)-3-(3-methylphenoxy)azetidine and to identify its molecular targets.
科学研究应用
1-(Diphenylmethyl)-3-(3-methylphenoxy)azetidine has been extensively studied for its potential application in medicinal chemistry. It has been shown to exhibit significant anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. 1-(Diphenylmethyl)-3-(3-methylphenoxy)azetidine has also been investigated for its potential application in the treatment of Alzheimer's disease, as it has been shown to inhibit the aggregation of amyloid-beta peptides, which is a hallmark of this disease.
属性
CAS 编号 |
132924-51-7 |
|---|---|
产品名称 |
1-(Diphenylmethyl)-3-(3-methylphenoxy)azetidine |
分子式 |
C23H23NO |
分子量 |
329.4 g/mol |
IUPAC 名称 |
1-benzhydryl-3-(3-methylphenoxy)azetidine |
InChI |
InChI=1S/C23H23NO/c1-18-9-8-14-21(15-18)25-22-16-24(17-22)23(19-10-4-2-5-11-19)20-12-6-3-7-13-20/h2-15,22-23H,16-17H2,1H3 |
InChI 键 |
GUMJAZPWMLONOP-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)OC2CN(C2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
规范 SMILES |
CC1=CC(=CC=C1)OC2CN(C2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
同义词 |
1-(DIPHENYLMETHYL)-3-(3-METHYLPHENOXY)-AZETIDINE |
产品来源 |
United States |
Synthesis routes and methods
Procedure details













体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(quinolin-3-yl)propanoic acid](/img/structure/B145414.png)
![2-Butanol, 1-[[2-(1,1-dimethylethyl)cyclohexyl]oxy]-](/img/structure/B145415.png)
